2-[(2E)-2-[(2-methoxyphenyl)methylene]hydrazino]thiazol-4-one
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Overview
Description
Preparation Methods
The synthesis of 2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone typically involves the reaction of 2-methoxybenzaldehyde with 4-oxo-4,5-dihydro-1,3-thiazol-2-yl hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone involves its interaction with various molecular targets. The thiazole ring in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar compounds to 2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone include:
- 4-methoxybenzaldehyde (4-(2-thienyl)-1,3-thiazol-2-yl)hydrazone
- 4-methoxybenzaldehyde (4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone
- 4-methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-yl)hydrazone
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 2-methoxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone lies in its specific substitution pattern, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C11H11N3O2S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(2E)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11N3O2S/c1-16-9-5-3-2-4-8(9)6-12-14-11-13-10(15)7-17-11/h2-6H,7H2,1H3,(H,13,14,15)/b12-6+ |
InChI Key |
YNOCXFLKFWRQSZ-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N=C/2\NC(=O)CS2 |
Canonical SMILES |
COC1=CC=CC=C1C=NN=C2NC(=O)CS2 |
Origin of Product |
United States |
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